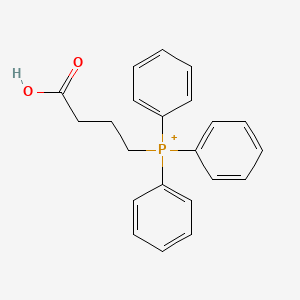
(3-Carboxypropyl)triphenylphosphonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Carboxypropyl)triphenylphosphonium bromide is a quaternary phosphonium salt with the molecular formula C22H22BrO2P. This compound is known for its unique structure, which includes a triphenylphosphonium group attached to a carboxypropyl chain. It is widely used in various scientific research fields due to its ability to selectively target mitochondria and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Carboxypropyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 3-bromopropionic acid. The reaction is carried out in acetonitrile under reflux conditions at 80°C for 24 hours. The product is then precipitated using anhydrous ether .
Industrial Production Methods
While specific industrial production methods for this compound bromide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Carboxypropyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
(3-Carboxypropyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Carboxypropyl)triphenylphosphonium bromide involves its selective accumulation in mitochondria due to the lipophilic nature and positive charge of the triphenylphosphonium group. This accumulation disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production and altered mitochondrial membrane potential. These changes can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Hydroxy-4-oxobutyl)triphenylphosphonium bromide
- (3-Carboxypropyl)triphenylphosphonium chloride
- This compound iodide
Uniqueness
This compound bromide is unique due to its specific structure that allows for selective mitochondrial targeting. This property is not as pronounced in other similar compounds, making it particularly valuable for research involving mitochondrial function and targeting .
Propriétés
Numéro CAS |
151310-36-0 |
|---|---|
Formule moléculaire |
C22H22O2P+ |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
3-carboxypropyl(triphenyl)phosphanium |
InChI |
InChI=1S/C22H21O2P/c23-22(24)17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2/p+1 |
Clé InChI |
WFPBWVIGMPXUGH-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=C(C=C1)[P+](CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B14145379.png)

![N'-[(E)-furan-2-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14145397.png)
![2-methyl-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14145403.png)
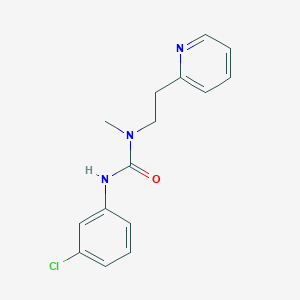
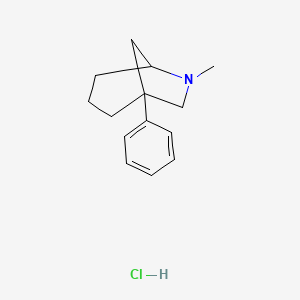
![2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide](/img/structure/B14145416.png)
![1'-Phenethyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14145428.png)
![N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]propanamide](/img/structure/B14145442.png)
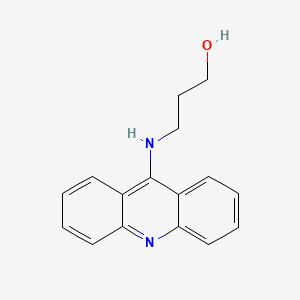
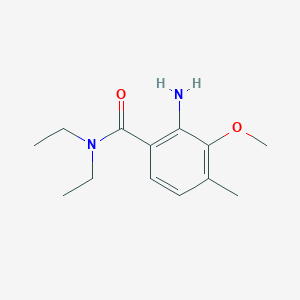
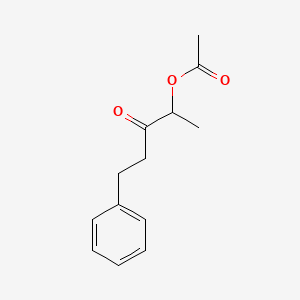

![3,5-Dimethyl-5-[4-[(7-methyloctyl)oxy]phenyl]-2,4-imidazolidinedione](/img/structure/B14145467.png)
